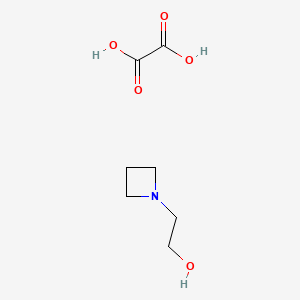
N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide
Vue d'ensemble
Description
N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide, also known as NAFI, is a chemical compound that has been widely used in scientific research. The compound has been used for a variety of purposes, including as a catalyst in organic synthesis, as a reagent for peptide synthesis, and as a substrate in enzyme-catalyzed reactions. NAFI has also been used to study the mechanism of action of various enzymes, as well as to investigate the biochemical and physiological effects of various drugs.
Applications De Recherche Scientifique
Proteomics Research
“N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, post-translational modifications, or protein abundance in different conditions.
Development of Small-Molecule Activators
This compound has been involved in the development of novel small-molecule activators of Pyruvate Kinase Muscle Isozyme 2, PKM2 . PKM2 is an enzyme involved in glycolysis, and its activation has been explored as a strategy to reduce photoreceptor apoptosis, which could potentially be used in the treatment of certain eye diseases .
Chemical Synthesis
“N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide” can be synthesized from (5-amino-2-fluorophenyl)methanol through a series of chemical reactions involving sodium hydride (NaH) and methyl iodide (MeI) in dimethylformamide (DMF), followed by treatment with N-iodosuccinamide (NIS) in acetic acid . This synthesis process could be useful in the development of new chemical compounds.
Pharmacological Research
The compound could potentially be used in pharmacological research . Given its role in proteomics research and the development of small-molecule activators, it could be used to study the effects of these activators on various biological processes and diseases.
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-10(2)21-13-6-3-11(4-7-13)16(20)19-15-9-12(18)5-8-14(15)17/h3-10H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHPOLSQZNUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1(2H),2'-Bipyridin]-2-one,5'-bromo-](/img/structure/B1450065.png)
![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)










